molecular formula C17H16N2O3S B5799312 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

Cat. No. B5799312
M. Wt: 328.4 g/mol
InChI Key: SCFYBXPGXIWVOW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as HCTA and is a derivative of acrylamide. HCTA has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of HCTA is not fully understood. However, studies have shown that HCTA inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. HCTA has also been shown to induce oxidative stress, which plays a crucial role in its anticancer activity.
Biochemical and Physiological Effects:
HCTA has been shown to have various biochemical and physiological effects. Studies have shown that HCTA has antioxidant properties and can scavenge free radicals. HCTA has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

HCTA has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, HCTA has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on HCTA. One potential direction is to study the compound's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the mechanism of action of HCTA and its interactions with other molecules. Additionally, future studies could explore the potential of HCTA as a drug candidate and its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is a promising chemical compound that has shown potential applications in various scientific research fields. The synthesis method is simple and efficient, and the compound has shown promising results in anticancer research. Further studies are needed to fully understand the mechanism of action of HCTA and its potential applications in other diseases.

Synthesis Methods

HCTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyaniline and 4-methoxyphenylacryloyl chloride in the presence of carbon disulfide and triethylamine. The reaction proceeds smoothly under mild conditions, and the product is obtained in high yield and purity.

Scientific Research Applications

HCTA has shown potential applications in various scientific research fields. The compound has been extensively studied for its anticancer properties. In vitro studies have shown that HCTA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. HCTA has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

properties

IUPAC Name

(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-13-9-6-12(7-10-13)8-11-16(21)19-17(23)18-14-4-2-3-5-15(14)20/h2-11,20H,1H3,(H2,18,19,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFYBXPGXIWVOW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyphenyl)-N'-[3-(4-methoxyphenyl)acryloyl]thiourea

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